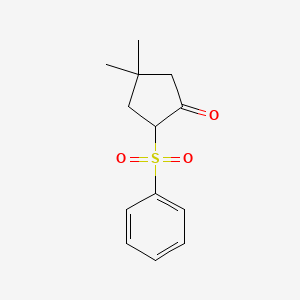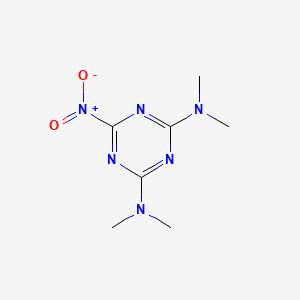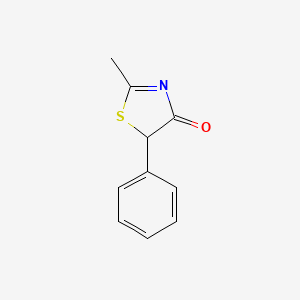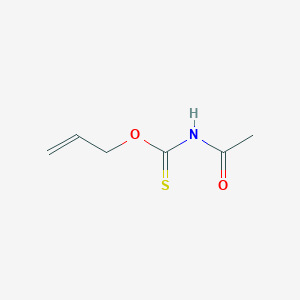![molecular formula C13H36Ge2Si2 B14299247 [Bis(trimethylgermyl)methylene]bis(trimethylsilane) CAS No. 113765-67-6](/img/structure/B14299247.png)
[Bis(trimethylgermyl)methylene]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) is a chemical compound with the molecular formula C13H36Ge2Si2 It consists of two trimethylgermyl groups and two trimethylsilyl groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trimethylgermyl)methylene]bis(trimethylsilane) typically involves the reaction of trimethylgermyl chloride with trimethylsilylmethyllithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for [Bis(trimethylgermyl)methylene]bis(trimethylsilane) are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of germyl and silyl hydrides.
Substitution: The trimethylgermyl and trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl and silyl oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium and organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of its derivatives in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as semiconductors and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [Bis(trimethylgermyl)methylene]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylgermyl and trimethylsilyl groups can interact with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Bis(trimethylsilyl)methylene]bis(trimethylsilane): Similar in structure but contains silicon atoms instead of germanium.
[Bis(trimethylgermyl)methylene]bis(trimethylgermane): Contains germanium atoms in both positions.
[Bis(trimethylsilyl)methylene]bis(trimethylgermane): Contains a combination of silicon and germanium atoms.
Uniqueness
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) is unique due to the presence of both germanium and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113765-67-6 |
|---|---|
Formule moléculaire |
C13H36Ge2Si2 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
[bis(trimethylgermyl)-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C13H36Ge2Si2/c1-14(2,3)13(15(4,5)6,16(7,8)9)17(10,11)12/h1-12H3 |
Clé InChI |
JLOZYZFRVCIUQB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Ge](C)(C)C)[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)





